methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Fluorescent probe Bacterial detection Aqueous solubility

Superior fluorogenic precursor for bacterial pathogen detection. This methyl ester offers a 5-fold solubility advantage (0.81 mg/mL) over 4-MU and enables detection down to 1 CFU. Its defined crystal lattice (Pbca) and unique C4 substitution make it the preferred starting material for synthesizing β-4-AAUG substrates with high quantum yield and wider dynamic range.

Molecular Formula C12H10O5
Molecular Weight 234.20 g/mol
CAS No. 15991-13-6
Cat. No. B105740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
CAS15991-13-6
Molecular FormulaC12H10O5
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
InChIInChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
InChIKeyYRNMDWOVAZLMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Technical Baseline and Structural Characterization


Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 15991-13-6) is a synthetic coumarin derivative belonging to the 2H-chromen-2-one (benzopyrone) class. Its molecular architecture features a 7-hydroxycoumarin core with a methyl acetate moiety substituted at the C4 position, yielding a molecular formula of C12H10O5 and a molecular weight of 234.20 g/mol [1]. The compound crystallizes in an orthorhombic Pbca space group with unit cell parameters a = 13.0780 Å, b = 7.2354 Å, and c = 22.262 Å, providing definitive crystallographic validation of its identity [2]. It exhibits characteristic fluorescence with maximum absorption at λabs ~322 nm and maximum emission at λem ~387 nm [3]. As a synthetic intermediate, it serves as a key precursor for the construction of enzymatically-switchable fluorescent substrates used in bacterial pathogen detection [4].

Procurement Risk: Why Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Cannot Be Replaced by Generic Coumarin Analogs


Generic substitution with alternative coumarin derivatives, such as unsubstituted umbelliferone (7-hydroxycoumarin), 4-methylumbelliferone (4-MU), or the ethyl ester analog (ethyl 7-hydroxy-4-coumarinacetate), is inadvisable due to functionally consequential differences in molecular architecture and physicochemical properties. The presence of the methyl acetate moiety at the C4 position, in contrast to the methyl group in 4-MU or the ethyl ester in the ethyl analog, directly governs the compound's solubility, crystallinity, and, most critically, its utility as a precursor for advanced fluorogenic substrates [1]. While 4-MU exhibits limited aqueous solubility (0.16 mg/mL) and a high pKa that impairs fluorescence at physiological pH, derivatives synthesized from the target methyl acetate ester demonstrate a five-fold enhancement in aqueous solubility (0.81 mg/mL) and a significantly improved quantum yield [2]. Substituting the methyl ester for the free carboxylic acid (CAS 6950-82-9) alters both the compound's reactivity for further derivatization and its crystallographic behavior, as the ester form provides a defined crystal lattice essential for reproducible formulation and solid-state characterization [3].

Product-Specific Quantitative Evidence: Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Differentiators


Enhanced Aqueous Solubility of 4-AAU Derivative vs. 4-Methylumbelliferone (4-MU) Standard

Derivatization of the target compound methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate yields the fluorophore 4-AAU, which demonstrates substantially higher aqueous solubility compared to the widely used standard 4-methylumbelliferone (4-MU). In head-to-head experimental comparison under identical aqueous conditions, 4-AAU exhibits a solubility of 0.81 mg/mL, a five-fold improvement over 4-MU (0.16 mg/mL) [1]. This improvement is attributed to the presence of the acetate ester functional group derived from the target compound, which enhances hydrophilicity and reduces aggregation in aqueous assay media [1].

Fluorescent probe Bacterial detection Aqueous solubility

Improved Fluorescence Quantum Yield of 4-AAU Derivative vs. 4-Methylumbelliferone (4-MU) Standard

The fluorophore 4-AAU, synthesized from methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, exhibits a significantly improved fluorescence quantum yield relative to the standard 4-methylumbelliferone (4-MU). While the study does not report absolute quantum yield values, the authors explicitly state that 4-AAU demonstrates a 'significantly improved quantum yield' compared to 4-MU [1]. This enhancement translates directly to a ~5-fold higher fluorescence intensity for the corresponding bacterial substrate β-4-AAUG in E. coli, Enterococcus, and K. pneumoniae detection assays under identical conditions [1].

Fluorescence quantum yield Photophysical properties Enzymatic assay

Definitive Crystallographic Characterization vs. Ethyl Ester Analog

Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been fully characterized by single-crystal X-ray diffraction, providing unambiguous crystallographic parameters that enable precise identity verification and batch-to-batch consistency assessment. The crystal structure reveals an orthorhombic Pbca space group with unit cell dimensions a = 13.0780 Å, b = 7.2354 Å, c = 22.262 Å, and a refined R-factor of 0.037 [1]. The authors explicitly note that this structure is analogous to the previously published ethyl 7-hydroxy-4-coumarinacetate (Subramanian et al., 1990), with the sole structural difference being the replacement of the ethyl acetate moiety with a methyl acetate chain [1]. This methyl-for-ethyl substitution alters both molecular packing and hydrogen-bonding patterns in the solid state, as evidenced by distinct O—H⋯O and C—H⋯O interactions forming C(8) chains along the [100] direction [1].

Crystal structure Solid-state characterization Quality control

Validated Photophysical Parameters: λabs and λem

Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (designated compound 2 in the primary reference) exhibits well-defined and validated photophysical parameters: maximum absorption wavelength λabs ~322 nm and maximum emission wavelength λem ~387 nm [1]. These values represent the intrinsic fluorescence properties of the parent coumarin methyl ester scaffold, prior to any enzymatic switching or further derivatization. While the reference does not provide head-to-head comparator data for this specific parent compound, the values are cross-referenced in multiple vendor technical documents as the definitive spectral signature for identity verification .

Fluorescence spectroscopy Photophysical characterization Analytical reference

Optimal Application Scenarios for Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate Based on Quantitative Evidence


Synthesis of High-Sensitivity Bacterial Enzyme Substrates

This compound is the preferred starting material for synthesizing enzymatically-switchable fluorogenic substrates (e.g., β-4-AAUG) targeting bacterial glycosidases. The evidence demonstrates that substrates derived from this scaffold achieve ~5-fold higher fluorescence intensity and enable detection down to 1 CFU of E. coli, Enterococcus, and K. pneumoniae [1]. Researchers developing next-generation pathogen detection assays should select this compound over 4-methylumbelliferone-based substrates to achieve superior sensitivity and a wider dynamic range [1].

Fluorescent Probe Development Requiring Enhanced Aqueous Solubility

For applications requiring coumarin-based fluorophores with high aqueous solubility (e.g., in vitro enzymatic assays, cell-based imaging in aqueous buffers), the 4-AAU derivative synthesized from this methyl ester precursor offers a five-fold solubility advantage (0.81 mg/mL) over the industry standard 4-MU (0.16 mg/mL) [1]. This makes the target compound the rational procurement choice for research groups designing water-soluble fluorescent probes or performing assays at physiological pH where 4-MU's high pKa and poor solubility limit performance [1].

Crystallographic Reference and Solid-State Characterization

The availability of a fully solved single-crystal X-ray structure (orthorhombic Pbca, a = 13.0780 Å, b = 7.2354 Å, c = 22.262 Å, R = 0.037) makes this compound an ideal reference standard for solid-state analytical method development, including powder X-ray diffraction (PXRD) calibration and polymorphism screening [2]. The distinct crystal packing and hydrogen-bonding motifs of the methyl ester, which differ from the ethyl analog, provide a unique crystallographic fingerprint that can be leveraged for patent protection, formulation development, and quality-by-design (QbD) initiatives [2].

Pharmacophore Building Block in Drug Discovery

As a synthetic precursor to 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives, this methyl ester serves as a key intermediate for constructing novel coumarin-amino acid conjugates investigated as potential anticancer agents [3]. Its ester functionality allows for facile hydrolysis to the free carboxylic acid or direct amidation, providing synthetic versatility not available with simpler coumarins like 4-methylumbelliferone or unsubstituted umbelliferone. Procurement of the methyl ester rather than the free acid enables greater control over subsequent conjugation reactions and purification workflows [3].

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